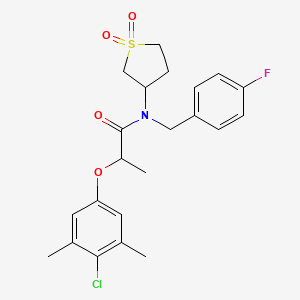

2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)propanamide

CAS No.:

Cat. No.: VC14970053

Molecular Formula: C22H25ClFNO4S

Molecular Weight: 454.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H25ClFNO4S |

|---|---|

| Molecular Weight | 454.0 g/mol |

| IUPAC Name | 2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]propanamide |

| Standard InChI | InChI=1S/C22H25ClFNO4S/c1-14-10-20(11-15(2)21(14)23)29-16(3)22(26)25(19-8-9-30(27,28)13-19)12-17-4-6-18(24)7-5-17/h4-7,10-11,16,19H,8-9,12-13H2,1-3H3 |

| Standard InChI Key | WGXGKZWGDJWQDR-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)N(CC2=CC=C(C=C2)F)C3CCS(=O)(=O)C3 |

Introduction

The compound 2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)propanamide is a synthetic organic molecule with a complex structure. It belongs to the amide class of compounds and is characterized by its unique combination of aromatic and aliphatic groups. This compound has potential applications in medicinal chemistry due to its structural features, which suggest biological activity.

Structural Features

The molecular structure of this compound includes:

-

Aromatic Phenoxy Group: Substituted with chlorine and methyl groups at the 4-, 3-, and 5-positions, respectively.

-

Tetrahydrothiophene Ring: Functionalized with a sulfone group (1,1-dioxide).

-

Fluorobenzyl Amide Moiety: Featuring a fluorine atom attached to the benzyl group.

These structural components contribute to the compound's chemical reactivity and potential biological interactions.

Synthesis

The synthesis of this compound involves multiple steps:

-

Starting Materials: Key precursors include 4-chloro-3,5-dimethylphenol and amine derivatives.

-

Amidation Reaction: The reaction typically involves coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in solvents like dimethylformamide (DMF) or dichloromethane.

-

Temperature Control: Precise temperature regulation is critical during synthesis to ensure high yield and purity.

-

Purification Techniques: Methods such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and isolate the final product.

Biological Relevance

The structural features of this compound suggest potential interaction with biological targets such as enzymes or receptors. The presence of:

-

Phenolic Derivatives: Indicates potential antioxidant or anti-inflammatory activity.

-

Sulfone Group: Suggests possible enzyme inhibition properties.

-

Fluorobenzyl Moiety: Often associated with enhanced pharmacokinetics in drug design.

Applications

This compound may have applications in:

-

Medicinal Chemistry:

-

Potential anti-inflammatory or anticancer agent due to its aromatic and sulfone functionalities.

-

Candidate for enzyme inhibition studies.

-

-

Agricultural Chemistry:

-

Possible use as a pesticide or herbicide based on structural analogs.

-

Research Findings

Studies on structurally related compounds indicate:

-

Modifications to the phenolic structure can significantly alter biological activity.

-

Sulfone-containing amides often exhibit inhibitory effects on enzymes involved in inflammatory pathways.

Future Directions

Further research is needed to:

-

Explore the pharmacological activity through in vitro and in vivo studies.

-

Optimize the synthesis for scalability and cost-effectiveness.

-

Investigate potential toxicity and environmental impact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume